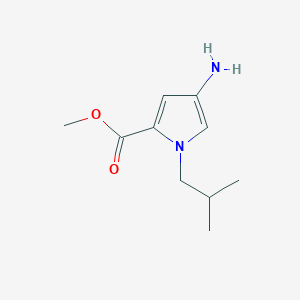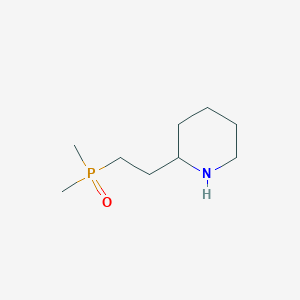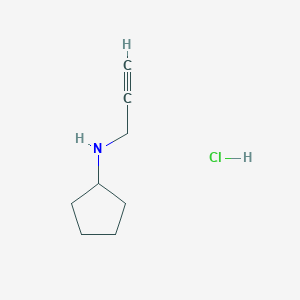
Ethyl 3-sulfamoylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C5H11NO4S It is an ester derivative of sulfamic acid and is characterized by the presence of both ester and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-sulfamoylpropanoate can be synthesized through the reaction of ethyl acrylate with sulfamic acid in the presence of a suitable catalyst. The reaction typically involves the addition of sulfamic acid to the double bond of ethyl acrylate, followed by esterification to form the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as anion exchange resins can be employed to enhance the reaction rate and yield. The process may also include steps for purification and isolation of the product to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-sulfamoylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions are commonly used.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically employed
Major Products Formed:
Hydrolysis: Ethyl 3-sulfamoylpropanoic acid and ethanol.
Nucleophilic Substitution: Various substituted sulfonamides.
Oxidation and Reduction: Sulfonic acids and amines
Aplicaciones Científicas De Investigación
Ethyl 3-sulfamoylpropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of ethyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites and modulate their activity. This interaction can lead to the inhibition of enzyme function, which is of particular interest in the development of enzyme inhibitors for therapeutic use .
Comparación Con Compuestos Similares
Ethyl 3-sulfamoylpropanoate can be compared with other ester and sulfonamide derivatives:
Ethyl acetate: A simple ester used as a solvent with a pleasant odor.
Methyl butyrate: Another ester known for its fruity aroma.
Sulfanilamide: A sulfonamide antibiotic used in the treatment of bacterial infections
Uniqueness: this compound is unique due to the combination of ester and sulfonamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H11NO4S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
ethyl 3-sulfamoylpropanoate |
InChI |
InChI=1S/C5H11NO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3,(H2,6,8,9) |
Clave InChI |
AQSWSZYGEZXRFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)












![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
